molecular formula C18H20N4O3 B15095414 Tert-butyl 2-[5-(3-cyanophenyl)-1,3,4-oxadiazol-2-yl]pyrrolidine-1-carboxylate

Tert-butyl 2-[5-(3-cyanophenyl)-1,3,4-oxadiazol-2-yl]pyrrolidine-1-carboxylate

Cat. No.: B15095414
M. Wt: 340.4 g/mol
InChI Key: NJMTTZQFUBZIAR-UHFFFAOYSA-N
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Description

Tert-butyl 2-[5-(3-cyanophenyl)-1,3,4-oxadiazol-2-yl]pyrrolidine-1-carboxylate is a complex organic compound that features a pyrrolidine ring, an oxadiazole ring, and a cyanophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-[5-(3-cyanophenyl)-1,3,4-oxadiazol-2-yl]pyrrolidine-1-carboxylate typically involves multiple steps. One common approach starts with the preparation of the oxadiazole ring, which can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to increase reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-[5-(3-cyanophenyl)-1,3,4-oxadiazol-2-yl]pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups onto the aromatic ring .

Scientific Research Applications

Chemistry

In chemistry, tert-butyl 2-[5-(3-cyanophenyl)-1,3,4-oxadiazol-2-yl]pyrrolidine-1-carboxylate is used as a building block for the synthesis of more complex molecules.

Biology and Medicine

Its ability to interact with biological targets makes it a candidate for the development of new therapeutic agents .

Industry

In the industrial sector, the compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its stability and reactivity make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of tert-butyl 2-[5-(3-cyanophenyl)-1,3,4-oxadiazol-2-yl]pyrrolidine-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The oxadiazole ring and the cyanophenyl group can form hydrogen bonds or hydrophobic interactions with these targets, leading to changes in their activity. The pyrrolidine ring can also contribute to the binding affinity and specificity of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 2-[5-(3-cyanophenyl)-1,3,4-oxadiazol-2-yl]pyrrolidine-1-carboxylate is unique due to the presence of the oxadiazole ring and the cyanophenyl group, which provide specific reactivity and binding properties. These features make it particularly valuable in the design of new molecules for various applications .

Properties

Molecular Formula

C18H20N4O3

Molecular Weight

340.4 g/mol

IUPAC Name

tert-butyl 2-[5-(3-cyanophenyl)-1,3,4-oxadiazol-2-yl]pyrrolidine-1-carboxylate

InChI

InChI=1S/C18H20N4O3/c1-18(2,3)25-17(23)22-9-5-8-14(22)16-21-20-15(24-16)13-7-4-6-12(10-13)11-19/h4,6-7,10,14H,5,8-9H2,1-3H3

InChI Key

NJMTTZQFUBZIAR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1C2=NN=C(O2)C3=CC=CC(=C3)C#N

Origin of Product

United States

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